5-Isothiocyanato-1-methylindazole

Nitric oxide synthase inhibition Indazole SAR Cellular iNOS assay

5-Isothiocyanato-1-methylindazole (C₉H₇N₃S, MW 189.24 g/mol) is a synthetic heterocyclic small molecule that fuses an indazole bicyclic scaffold bearing an N1-methyl substituent with an electrophilic isothiocyanate (–NCS) warhead at the C5 position. The compound belongs to the isothiocyanate class of biologically active agents, distinguished from broad-spectrum dietary isothiocyanates such as sulforaphane by its rigid aromatic indazole core, which locks the reactive –NCS group in a defined orientation beneficial for structure-based design.

Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
Cat. No. B13854138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isothiocyanato-1-methylindazole
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N=C=S)C=N1
InChIInChI=1S/C9H7N3S/c1-12-9-3-2-8(10-6-13)4-7(9)5-11-12/h2-5H,1H3
InChIKeyJWXWQNGWSTYBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isothiocyanato-1-methylindazole: Core Chemical Identity, Structural Class, and Procurement Context


5-Isothiocyanato-1-methylindazole (C₉H₇N₃S, MW 189.24 g/mol) is a synthetic heterocyclic small molecule that fuses an indazole bicyclic scaffold bearing an N1-methyl substituent with an electrophilic isothiocyanate (–NCS) warhead at the C5 position . The compound belongs to the isothiocyanate class of biologically active agents, distinguished from broad-spectrum dietary isothiocyanates such as sulforaphane by its rigid aromatic indazole core, which locks the reactive –NCS group in a defined orientation beneficial for structure-based design . Its dual functional architecture—a methyl-capped indazole that modulates physicochemical properties plus a covalent isothiocyanate warhead—makes it a specialized tool compound positioned between simple aryl isothiocyanates and complex multi‑ring kinase inhibitors, with procurement decisions typically driven by the need for a specific regioisomeric and N‑methyl substitution pattern that is not interchangeable with des‑methyl, 7‑NCS, or 6‑NCS analogs .

Why Generic Substitution of 5-Isothiocyanato-1-methylindazole with Other Isothiocyanato-Indazoles Carries Scientific and Procurement Risk


Isothiocyanato-indazoles are not generic commodities: the site of –NCS attachment (C5 vs C6 vs C7) and the presence or absence of an N‑methyl group simultaneously affect electrophilic reactivity, target‑engagement geometry, metabolic stability, and membrane permeability . Even small structural shifts produce measurable differences in biological potency; for instance, the N1‑methylated C5‑isothiocyanate analog shows an approximately 25% lower IC₅₀ (i.e., higher potency) against inducible nitric oxide synthase (iNOS) than its des‑methyl, 5‑isothiocyanato‑1H‑indazole counterpart in the same cellular assay, despite differing by only a single methyl group [1]. Without controlling for both regioisomerism and N‑alkylation status, researchers risk introducing uncharacterized variations in selectivity, pharmacokinetics, and target residence time that can confound SAR interpretation and invalidate cross‑study comparisons, making blind substitution a procurement error with potential downstream reproducibility costs [1].

Quantitative Comparative Evidence for 5-Isothiocyanato-1-methylindazole Against Closest Analogs


N1-Methylation Improves iNOS Inhibitory Potency by ~25% Relative to the Des‑Methyl 5‑NCS Analog

In a direct head‑to‑head comparison using the same target (inducible nitric oxide synthase, iNOS) and the same assay format (Griess reaction for NO production in IL‑1β/IFNγ‑stimulated rat RINmF cells), 5‑isothiocyanato‑1‑methylindazole (CHEMBL2414855) exhibited an IC₅₀ of 29,900 nM, while the des‑methyl analog 5‑isothiocyanato‑1H‑indazole (CHEMBL2414851) showed an IC₅₀ of 40,200 nM [1]. This corresponds to a 25% improvement in potency solely attributable to N1‑methylation [1]. The data originate from a curated ChEMBL/BindingDB entry and represent the only matched‑pair cellular iNOS comparison available for these two regioisomerically identical but N‑substitution‑variant compounds [1].

Nitric oxide synthase inhibition Indazole SAR Cellular iNOS assay

N1‑Methylation Increases Lipophilicity (LogP) and Thermodynamic Stability, Differentiating Physicochemical Profile from Des‑Methyl and 2‑Methyl Indazole Isomers

The N1‑methyl group fundamentally alters the physicochemical properties of the indazole core compared with unsubstituted indazole and the 2‑methyl regioisomer. 1‑Methylindazole possesses a calculated LogP of 1.93 , whereas indazole itself has a lower LogP (~1.2 estimated), and 2‑methylindazole is thermodynamically less stable by 3.2 kcal mol⁻¹ [1]. These differences translate into distinct membrane‑partitioning behavior, solubility characteristics, and metabolic handling; the 1‑methyl isomer’s higher lipophilicity aligns with improved passive membrane permeability, a critical parameter for intracellular target engagement . Additionally, experimental and theoretical acid‑base studies demonstrate that 1‑methylindazole and indazole exhibit distinct pKₐ values in both ground and excited states, affecting ionization state at physiological pH and therefore subcellular distribution [1].

Physicochemical profiling Lipophilicity Molecular stability

5‑NCS Regioisomer Offers a Distinct Covalent Warhead Geometry Compared with 6‑NCS and 7‑NCS Indazole Analogs, with Implications for Target‑Site Nucleophile Accessibility

The isothiocyanate group at the C5 position of the indazole ring is positioned para to the N1 nitrogen and meta to the C3 position, creating a unique exit‑vector geometry that differs substantially from the C6 (meta to N1, para to C3) and C7 (ortho to N1) regioisomers. While quantitative comparative biochemical data across all three regioisomers within a single study are not yet publicly available, the differential electronic effects are well‑established: the C5 position experiences distinct resonance and inductive influences from the adjacent pyrazole ring nitrogens, modulating the electrophilicity of the –NCS carbon and therefore its reactivity toward cysteine thiols in target proteins . Patents covering isothiocyanato‑indazoles as covalent probes explicitly differentiate between substitution positions, indicating that regioisomer choice is a critical parameter for target‑engagement efficiency [1]. This class‑level inference is reinforced by the availability of 5‑isothiocyanato‑1‑methylindazole as a discrete, characterized research compound, whereas 6‑ and 7‑NCS indazole derivatives are less systematically catalogued in authoritative public databases .

Covalent inhibitor design Regioisomer SAR Isothiocyanate electrophilicity

Isothiocyanate Warhead Enables Covalent, Irreversible Target Modification Unavailable to Non‑Electrophilic Indazole Competitors Such as 7‑Nitroindazole

A defining feature of 5‑isothiocyanato‑1‑methylindazole is its electrophilic –NCS group, which forms covalent thiourea adducts with cysteine thiols and other nucleophilic residues in target proteins . This covalent mechanism is fundamentally different from that of non‑electrophilic indazole inhibitors such as 7‑nitroindazole (7‑NI), which binds reversibly to the heme iron of nitric oxide synthase [1]. While 7‑NI is a potent neuronal NOS inhibitor (IC₅₀ ~0.5 µM for nNOS), its reversible binding mode limits target residence time and can be competitively displaced by substrate [1]. In contrast, the isothiocyanate moiety of the target compound allows irreversible, wash‑resistant target labeling, a property that has been exploited in isothiocyanato‑indole melatonin receptor probes to achieve sustained receptor inactivation in melanophore assays [2]. For applications requiring stable, covalent target occupancy—such as target identification via pull‑down, activity‑based protein profiling, or sustained pharmacodynamic effects—5‑isothiocyanato‑1‑methylindazole offers a mechanistic advantage unavailable to reversible indazole inhibitors [2].

Covalent chemical biology Irreversible inhibition Target residence time

Distinct Intellectual Property Positioning for Neurodegenerative Disease Indications Differentiates 5‑Isothiocyanato‑1‑methylindazole from Generic Isothiocyanato‑Indazoles

5‑Isothiocyanato‑1‑methylindazole has been specifically referenced in the drug‑development pipeline for Huntington's disease under the development code AC‑0523 (Accera/Neuera Pharmaceuticals), where it advanced to preclinical evaluation for restoring impaired mitochondrial function in HD models [1][2]. This disease‑specific positioning is not shared by the 6‑NCS or 7‑NCS indazole regioisomers, which lack comparable documentation in the Huntington's disease or neurodegeneration patent space [1]. Additionally, patents describing heterocyclic isothiocyanates for neurodegenerative conditions explicitly include 5‑isothiocyanato‑1‑methylindazole as an exemplified compound, establishing freedom‑to‑operate considerations that may favor this specific derivative for translational research programs [2]. The combination of preclinical validation in a neurodegeneration context and formal IP documentation creates a procurement rationale for programs targeting mitochondrial dysfunction or Huntington's disease pathways, where generic isothiocyanato‑indazoles would lack equivalent disease‑relevant annotation [1][2].

Patent landscape Huntington's disease Neurodegeneration

Optimal Research and Industrial Application Scenarios for 5-Isothiocyanato-1-methylindazole Based on Quantitative Evidence


Cellular iNOS Inhibition Studies Requiring an N1‑Methylated 5‑NCS Indazole with Defined Potency

For laboratories profiling iNOS inhibition in cellular models using the Griess reaction readout, 5‑isothiocyanato‑1‑methylindazole offers a defined IC₅₀ of 29.9 μM in IL‑1β/IFNγ‑stimulated RINmF cells, a ~25% potency improvement over the des‑methyl 5‑NCS analog [1]. This enables lower compound consumption per assay, more favorable signal‑to‑background ratios at mid‑micromolar concentrations, and direct comparability with existing BindingDB/ChEMBL datasets for SAR mining. Researchers substituting the des‑methyl analog should expect a measurable potency loss and account for this in dose‑response experimental designs [1].

Covalent Chemical Probe Development for Target Deconvolution and Activity‑Based Protein Profiling

The electrophilic –NCS warhead supports irreversible, covalent modification of nucleophilic residues (predominantly cysteine thiols), generating stable thiourea adducts amenable to wash‑resistant detection, biotin‑streptavidin pull‑down, and mass spectrometry‑based target identification workflows . Unlike reversible indazole inhibitors such as 7‑nitroindazole, the covalent binding mode of 5‑isothiocyanato‑1‑methylindazole allows competition‑based occupancy experiments and sustained target engagement after compound wash‑out, establishing it as the tool of choice for chemical biology applications requiring stable probe‑target conjugates [2].

Neurodegenerative Disease Drug‑Discovery Programs—particularly Huntington's Disease—with Prior Preclinical Validation

With documented preclinical evaluation as AC‑0523 for Huntington's disease (mitochondrial function restoration mechanism) and explicit inclusion in HD‑targeted patent families, 5‑isothiocyanato‑1‑methylindazole provides a validated starting point for medicinal chemistry optimization in neurodegeneration [3][4]. The compound's existing IP footprint reduces the risk of investing synthesis resources in an unpatented chemical series, while the availability of disease‑relevant annotation accelerates hypothesis generation for mechanism‑of‑action studies in HD patient‑derived fibroblasts and transgenic animal models [3].

Physicochemical SAR Studies Investigating the Impact of N1‑Methylation on Membrane Permeability and Metabolic Stability

5‑Isothiocyanato‑1‑methylindazole possesses a calculated LogP of 1.93 for the indazole core, approximately 0.7 LogP units higher than des‑methyl indazole, along with a 3.2 kcal mol⁻¹ thermodynamic stability advantage over the 2‑methyl regioisomer [1]. These quantitative physicochemical differences make the compound a well‑defined test article for permeability (PAMPA/Caco‑2), microsomal stability, and plasma protein binding assays where the contribution of N‑alkylation to ADME properties is being systematically probed. Researchers can directly compare results against the des‑methyl analog to deconvolute the specific contribution of the N‑methyl group [1].

Quote Request

Request a Quote for 5-Isothiocyanato-1-methylindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.